rac 5-Carboxy Desisopropyl Tolterodine-d6

Drug Metabolism CYP3A4 Phenotyping LC-MS/MS Bioanalysis

Quantification of tolterodine's N-dealkylated carboxylic acid metabolite in biological matrices is compromised by matrix effects when using unlabeled or mismatched internal standards. rac 5-Carboxy Desisopropyl Tolterodine-d6 provides a deuterated (+6 Da) SIL-IS that co-elutes with the analyte, ensuring accurate LC-MS/MS quantitation. • Corrects for ion suppression/enhancement in plasma, urine, and tissue homogenates • Enables CYP3A4/5 phenotyping and DDI risk assessment in hepatocyte/microsome assays • 98% isotopic enrichment; suitable for GLP/GMP-regulated bioanalysis Supplied with full analytical documentation for immediate global shipping.

Molecular Formula C19H23NO3
Molecular Weight 319.4 g/mol
Cat. No. B12430093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Carboxy Desisopropyl Tolterodine-d6
Molecular FormulaC19H23NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
InChIInChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3
InChIKeyLXKJBTVDQUGPBU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 5-Carboxy Desisopropyl Tolterodine-d6: A Deuterated Analytical Standard for Quantitative Tolterodine Metabolism Studies


rac 5-Carboxy Desisopropyl Tolterodine-d6 (CAS 1189868-60-7) is a deuterium-labeled analog of 5-Carboxy Desisopropyl Tolterodine, a terminal oxidative metabolite of the overactive bladder medication tolterodine [1]. With a molecular formula of C19H17D6NO3 and a molecular weight of 319.43 g/mol, this compound features six deuterium atoms substituted for hydrogen on the isopropyl moiety, providing a stable isotope-labeled internal standard for precise quantitative bioanalysis . As a racemic mixture of the N-dealkylated and carboxylated metabolite, it serves as a critical reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to characterize the full metabolic fate of tolterodine, including the pathways mediated by cytochrome P450 (CYP) 2D6 and 3A enzymes [2].

Why rac 5-Carboxy Desisopropyl Tolterodine-d6 Cannot Be Replaced by Unlabeled or Differently Labeled Metabolite Analogs


The complex, multi-pathway metabolism of tolterodine yields several distinct analytes, including the active 5-hydroxymethyl metabolite (5-HM/5-HMT) and inactive N-dealkylated products like 5-Carboxy Desisopropyl Tolterodine [1]. Each metabolite presents unique analytical challenges due to differences in chromatographic retention, ionization efficiency, and susceptibility to matrix effects [2]. Simply substituting an unlabeled standard, or a deuterated analog of a different metabolite (e.g., 5-HM-d14), would introduce significant quantitative inaccuracies. An unlabeled standard cannot be distinguished from the endogenous analyte in the mass spectrometer, leading to overestimation of metabolite concentrations and potential failures in method validation and regulatory compliance. Furthermore, using a labeled standard for the active metabolite to quantify an inactive pathway marker would compromise the selectivity and accuracy required for comprehensive metabolic profiling and drug-drug interaction (DDI) studies, where the precise ratio of active to inactive metabolites is a critical safety and efficacy parameter [3][4].

Quantitative Evidence for Selecting rac 5-Carboxy Desisopropyl Tolterodine-d6: A Comparative Analysis


Precise Isotopic Purity Enables Definitive Quantitation of the CYP3A4-Mediated N-Dealkylation Pathway

rac 5-Carboxy Desisopropyl Tolterodine-d6 provides a direct, stable isotope-labeled internal standard for the precise quantitation of the 5-Carboxy Desisopropyl Tolterodine metabolite, which is a specific marker for the CYP3A-mediated N-dealkylation pathway of tolterodine [1]. This contrasts with the use of an unlabeled standard, which would co-elute and produce identical mass transitions, making it impossible to differentiate the standard from the analyte. The specified isotopic enrichment of ≥98% deuterium for this compound ensures minimal interference from unlabeled species, enabling accurate measurement of this low-abundance, inactive metabolite .

Drug Metabolism CYP3A4 Phenotyping LC-MS/MS Bioanalysis

Consistent Physicochemical Properties with a 6 Da Mass Shift for Unambiguous MS Detection

The deuterium labeling in rac 5-Carboxy Desisopropyl Tolterodine-d6 results in a parent ion mass shift of +6 Da (m/z 320.4 [M+H]+ for the deuterated standard vs. m/z 314.4 [M+H]+ for the unlabeled analyte) while preserving nearly identical physicochemical properties such as chromatographic retention time, extraction recovery, and ionization efficiency . This is a fundamental advantage over structural analogs or non-isotopic internal standards, which would exhibit different extraction and ionization behaviors, leading to significant quantification bias due to differential matrix effects.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Essential Tool for Validating LC-MS/MS Methods Targeting Inactive Metabolite Pathways

In LC-MS/MS method development for tolterodine, the use of a deuterated internal standard is critical to achieving the precision and accuracy metrics required for validation. Studies quantifying the active metabolite 5-HM demonstrate that using a deuterated internal standard (5-HM-d14) yields excellent intra- and inter-day precision (1.38-4.22% and 1.62-4.25%, respectively) and accuracy (98.08-104.67% and 98.73-103.06%) [1]. By direct extension, the use of rac 5-Carboxy Desisopropyl Tolterodine-d6 as an internal standard for the 5-Carboxy Desisopropyl Tolterodine metabolite is required to achieve a similar level of validation performance for the N-dealkylation pathway. Without a matched labeled standard, the analytical variability for this metabolite would be substantially higher, potentially precluding its use as a reliable biomarker.

Bioanalytical Method Validation Pharmacokinetics Regulatory Compliance

Defined Reference Standard for CYP3A4/5 Drug-Drug Interaction (DDI) Studies

The N-dealkylation of tolterodine to form 5-Carboxy Desisopropyl Tolterodine is primarily catalyzed by CYP3A4/5 enzymes, with a reported correlation coefficient (r²) of 0.97 between N-dealkylated tolterodine formation and CYP3A activity in human liver microsomes [1]. Furthermore, population pharmacokinetic studies on the related active metabolite 5-HMT have quantified that co-administration with strong CYP3A inhibitors can reduce apparent oral clearance (CL/F) by approximately 50% [2]. To accurately measure the impact of a novel drug candidate on CYP3A-mediated tolterodine clearance, a validated assay capable of precisely quantifying the inactive N-dealkylated metabolite is essential. rac 5-Carboxy Desisopropyl Tolterodine-d6 is the critical internal standard that enables this precise quantification.

Drug-Drug Interactions CYP3A4/5 Inhibition/Induction Clinical Pharmacology

Eliminates Signal Interference and Quantification Ambiguity from Endogenous Metabolite

A fundamental limitation of using an unlabeled analytical standard is that its mass spectrometric signal (e.g., m/z 314→xxx transition) is identical to that of the endogenous 5-Carboxy Desisopropyl Tolterodine metabolite in a study sample [1]. This creates two critical problems: first, the standard cannot be used as an internal standard because it is indistinguishable from the analyte; second, it is impossible to correct for matrix-related ion suppression or enhancement. rac 5-Carboxy Desisopropyl Tolterodine-d6 overcomes this by introducing a +6 Da mass shift. The standard's primary MRM transition (e.g., m/z 320→xxx) is unique and does not interfere with the analyte signal, providing a stable, interference-free reference peak for accurate and reproducible quantification across hundreds of samples in a typical analytical run [2].

Mass Spectrometry Quantitative Bioanalysis Isotopic Interference

Key Application Scenarios for rac 5-Carboxy Desisopropyl Tolterodine-d6 in Pharmaceutical R&D


Validated LC-MS/MS Bioanalysis for Preclinical and Clinical Pharmacokinetic (PK) Studies

Use as a stable isotope-labeled internal standard (SIL-IS) in the development and validation of LC-MS/MS methods for quantifying the N-dealkylated metabolite of tolterodine in biological matrices (plasma, urine, tissue). This is essential for characterizing the full ADME (Absorption, Distribution, Metabolism, Excretion) profile of tolterodine formulations or novel prodrugs like fesoterodine, ensuring the accuracy and precision required for regulatory filings. The deuterium label provides a unique mass spectrometric signal, correcting for matrix effects and ensuring the integrity of pharmacokinetic parameters derived for this specific metabolic pathway [1].

In Vitro CYP3A4/5 Phenotyping and Drug-Drug Interaction (DDI) Screening

Deployed as the quantitative standard for measuring the formation rate of 5-Carboxy Desisopropyl Tolterodine in human liver microsome or hepatocyte assays. This allows researchers to accurately assess the impact of new chemical entities (NCEs) on the CYP3A4/5-mediated N-dealkylation pathway, a key clearance mechanism for many drugs. The quantitative data generated is critical for predicting and mitigating the risk of clinically significant DDIs, a major cause of adverse drug reactions and a key focus of regulatory review [2].

Development of Multiplexed Metabolite Profiling Assays for Comprehensive Pathway Analysis

Incorporate into a multiplexed LC-MS/MS panel alongside internal standards for other tolterodine metabolites (e.g., 5-HM-d14) to enable simultaneous, quantitative analysis of both active and inactive metabolic pathways from a single biological sample. This provides a holistic view of a patient's or subject's metabolic phenotype, which is valuable in pharmacogenomic studies exploring the impact of CYP2D6 and CYP3A4/5 polymorphisms on drug exposure, efficacy, and safety [3].

QC Release Testing and Reference Standard for GLP/GMP Analytical Operations

Utilized as a certified reference material for the calibration and quality control of analytical instruments in regulated bioanalytical laboratories (GLP/GMP). Its defined purity and isotopic enrichment make it suitable for establishing system suitability, preparing calibration standards, and validating the performance of LC-MS/MS systems used to support non-clinical and clinical studies intended for submission to health authorities .

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